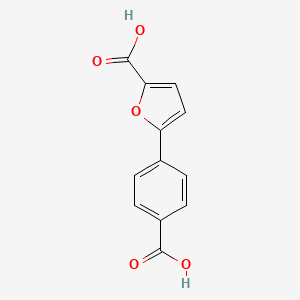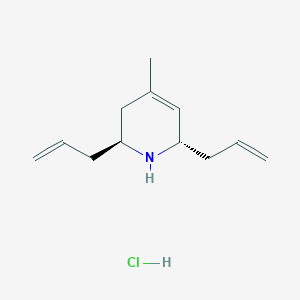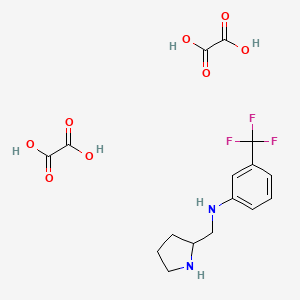
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate
Übersicht
Beschreibung
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate, also known as NPM-TFA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a solvent, a reagent, and a catalyst in various reactions. It is also used in the synthesis of other organic compounds, and it has been used in the synthesis of several pharmaceuticals. NPM-TFA is an important compound in the field of organic chemistry, and its properties and potential applications have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Behavior
Research on similar compounds like 2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline has shown their use in coordination chemistry. These compounds can form square-planar coordination complexes with metals like palladium, potentially useful in catalysis or material science (Nayab, Lee, & Jeong, 2013).
N,N,4-Tris(pyridin-2-ylmethyl)aniline, a compound with a similar structure, was synthesized for coordination chemistry applications. This ligand showed flexibility in forming various metal complexes, indicating the potential of similar compounds in the development of diverse molecular structures (Almesaker, Bourne, Ramon, Scott, & Strauss, 2007).
Catalysis
- Derivatives of (S)-N-(pyrrolidin-2-ylmethyl)aniline have been used to synthesize new chiral phosphorous triamides for application in asymmetric catalysis, demonstrating the potential of similar compounds in enhancing the efficiency and selectivity of chemical reactions (Barta, Hölscher, Franciò, & Leitner, 2009).
Photocaging and Metal Ion Release
- Compounds like N-[2-(pyridine-2-yl)ethyl]-N-(pyridine-2-ylmethyl)aniline have been studied for their role in photocaged complexes, indicating the potential of similar aniline derivatives in controlled release applications (Gwizdala, Singh, Friss, MacDonald, & Burdette, 2012).
Material Science
- Research on polyaniline and polypyrrole, related to aniline and pyrrole derivatives, suggests the relevance of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate in conducting polymer development, potentially useful in electronics and energy storage (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).
Eigenschaften
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2C2H2O4/c13-12(14,15)9-3-1-4-10(7-9)17-8-11-5-2-6-16-11;2*3-1(4)2(5)6/h1,3-4,7,11,16-17H,2,5-6,8H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHINRRUMMOKCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



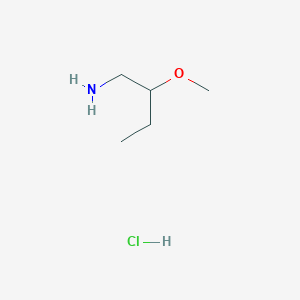

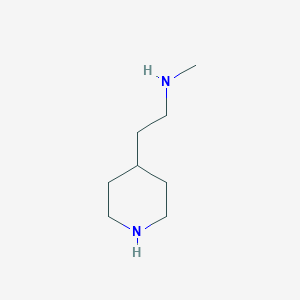
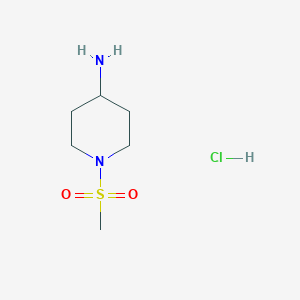
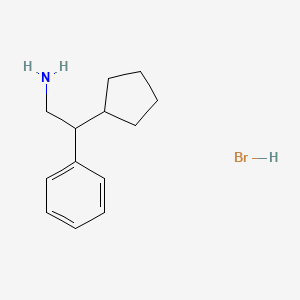
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
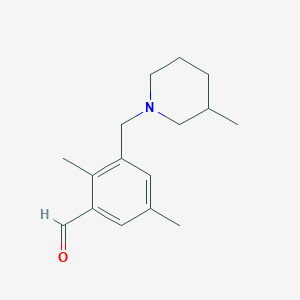
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
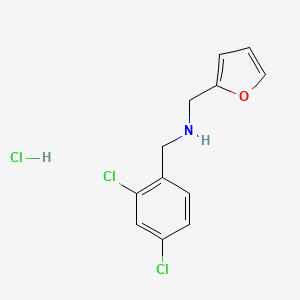
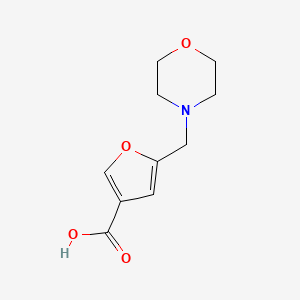
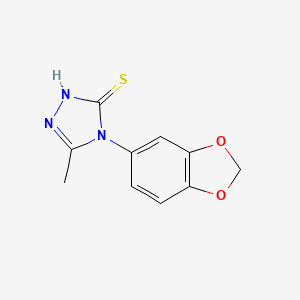
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
